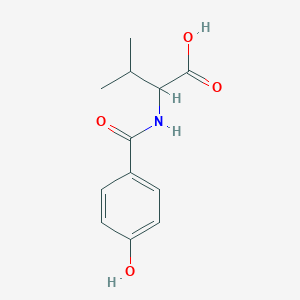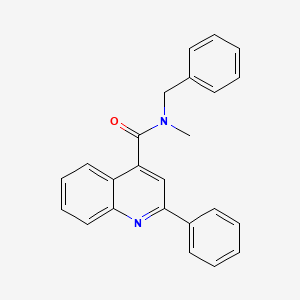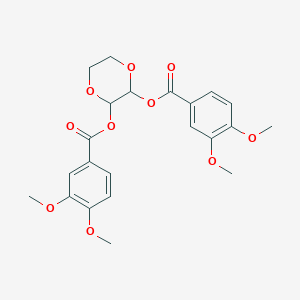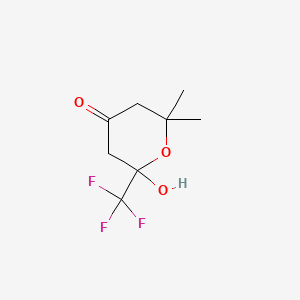
N-(4-hydroxybenzoyl)valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxybenzoyl)valine, also known as HBV, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HBV is a derivative of valine, which is an essential amino acid that plays a crucial role in protein synthesis and metabolism.
科学的研究の応用
N-(4-hydroxybenzoyl)valine has various scientific research applications, including its use as a potential drug candidate for the treatment of cancer and other diseases. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
作用機序
The mechanism of action of N-(4-hydroxybenzoyl)valine is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the production of inflammatory mediators. Additionally, this compound can induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including its ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit their growth. This compound also has antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using N-(4-hydroxybenzoyl)valine in lab experiments is its synthetic nature, which allows for easy and reproducible synthesis. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for the research on N-(4-hydroxybenzoyl)valine. One potential direction is to investigate the use of this compound as a potential drug candidate for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, research is needed to develop new methods for synthesizing this compound and improving its solubility in water.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in various fields. Its anti-tumor, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of cancer and other diseases. While there are limitations to using this compound in lab experiments, its synthetic nature and low toxicity make it a promising compound for future research.
合成法
N-(4-hydroxybenzoyl)valine can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of this compound involves the reaction between 4-hydroxybenzoic acid and valine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of this compound and dicyclohexylurea as a byproduct.
On the other hand, enzymatic synthesis of this compound involves the use of enzymes such as lipases and esterases. The reaction involves the esterification of 4-hydroxybenzoic acid with valine in the presence of the enzyme, resulting in the formation of this compound.
特性
IUPAC Name |
2-[(4-hydroxybenzoyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)10(12(16)17)13-11(15)8-3-5-9(14)6-4-8/h3-7,10,14H,1-2H3,(H,13,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGXLNKTTHNTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B5129147.png)


![3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5129169.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydronaphtho[1,8-de][1,2]diazepine-1,4-dione](/img/structure/B5129176.png)
![methyl 3-{[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5129179.png)
![2-amino-4-(3-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5129184.png)
![1,3-dimethyl-5-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5129186.png)
![4-allyl-1-[4-(3-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5129201.png)



![6-chloro-N-hexyl-N'-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5129236.png)